4-chloro-N-(4-methylbenzyl)benzenecarbothioamide
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Overview
Description
4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is an organic compound characterized by the presence of a chloro group, a methylbenzyl group, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, forming the desired product.
Reaction Scheme:
4-chlorobenzoyl chloride+4-methylbenzylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 4-methylbenzylbenzenecarbothioamide.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with thioamide groups. It may also serve as a probe to investigate cellular pathways involving sulfur-containing compounds.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the chloro and thioamide groups can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide exerts its effects often involves the interaction of the thioamide group with biological targets. This interaction can inhibit enzyme activity by forming a covalent bond with the active site of the enzyme. The chloro group may also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methylphenyl)benzenecarbothioamide
- 4-chloro-N-(4-methylbenzyl)benzamide
- 4-chloro-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is unique due to the combination of its chloro, methylbenzyl, and thioamide groups. This combination imparts specific reactivity and biological activity that may not be present in similar compounds. For instance, the thioamide group can engage in unique interactions with biological targets compared to the amide or sulfonamide analogs.
Properties
Molecular Formula |
C15H14ClNS |
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Molecular Weight |
275.8 g/mol |
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H14ClNS/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
UFOMMUDYKYUONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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